molecular formula C56H38N12 B3321121 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin CAS No. 1311998-62-5

5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin

Cat. No.: B3321121
CAS No.: 1311998-62-5
M. Wt: 879 g/mol
InChI Key: YSEHAJSQGBWKME-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin (CAS: 1311998-62-5) is a synthetic meso-substituted porphyrin with a molecular formula of C₅₆H₃₈N₁₂ and a molecular weight of 878.98 g/mol. It is characterized by four imidazole-functionalized phenyl groups at the meso positions, which confer unique coordination and solubility properties. The compound is available in research-grade purity (>97%) as a lyophilized powder or DMSO solution (1–10 mM) and requires storage at 2–8°C with protection from light .

Properties

IUPAC Name

5,10,15,20-tetrakis(4-imidazol-1-ylphenyl)-21,23-dihydroporphyrin
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H38N12/c1-9-41(65-29-25-57-33-65)10-2-37(1)53-45-17-19-47(61-45)54(38-3-11-42(12-4-38)66-30-26-58-34-66)49-21-23-51(63-49)56(40-7-15-44(16-8-40)68-32-28-60-36-68)52-24-22-50(64-52)55(48-20-18-46(53)62-48)39-5-13-43(14-6-39)67-31-27-59-35-67/h1-36,61,64H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEHAJSQGBWKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)N8C=CN=C8)C9=CC=C(C=C9)N1C=CN=C1)C=C4)C1=CC=C(C=C1)N1C=CN=C1)N3)N1C=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H38N12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

879.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin typically involves the condensation of pyrrole with 4-(1H-imidazol-1-yl)benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as trifluoroacetic acid, and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using high-purity starting materials, and employing efficient purification techniques such as column chromatography and recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin is used as a building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials have applications in catalysis, gas storage, and separation technologies .

Biology: In biological research, this compound is used as a model system to study the binding interactions of metalloporphyrins with proteins and nucleic acids. It also serves as a photosensitizer in photodynamic therapy (PDT) for cancer treatment .

Medicine: The compound’s ability to generate reactive oxygen species (ROS) upon light irradiation makes it a potential candidate for use in photodynamic therapy. It is also being investigated for its antimicrobial properties .

Industry: In industrial applications, this compound is used in the development of sensors and electronic devices due to its unique electronic properties .

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin involves its ability to coordinate with metal ions, forming metalloporphyrin complexes. These complexes can interact with molecular targets such as proteins and nucleic acids, leading to various biological effects. In photodynamic therapy, the compound generates reactive oxygen species (ROS) upon light irradiation, causing oxidative damage to cellular components and leading to cell death .

Comparison with Similar Compounds

Structural and Functional Substituent Effects

Imidazole vs. Pyridinium Groups
  • Target Compound: The imidazole groups enhance metal-binding capabilities due to their nitrogen donor sites, facilitating applications in coordination polymers or heterogeneous catalysis .
  • TMPyP (5,10,15,20-Tetrakis(N-methylpyridinium-4-yl)porphyrin) : Positively charged pyridinium groups improve water solubility and DNA interaction, making it suitable for photodynamic therapy (PDT) and topoisomerase inhibition studies .
Imidazole vs. Sulfonate/Carboxylate Groups
  • TSPP (5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin) : Sulfonate substituents confer high aqueous solubility and stability, ideal for radiopharmaceutical labeling (e.g., with ⁶⁴Cu) and electrochemical studies .
  • TCPP (5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin) : Carboxylate groups enable covalent conjugation to surfaces or biomolecules, useful in dye-sensitized solar cells (DSSCs) and biosensors .
Imidazole vs. Hydroxyl/Amino Groups
  • THPP Derivatives (e.g., 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin): Hydroxyl groups contribute to antioxidant activity (IC₅₀ values < 50 μM in free radical scavenging assays) and pH-dependent solubility. Acetylation of hydroxyls (T(OAc)PP) reduces polarity, enhancing encapsulation in nanoparticles for antibacterial applications .
  • TAPP (5,10,15,20-Tetrakis(4-aminophenyl)porphyrin): Amino groups enable post-synthetic modifications (e.g., conjugation to drugs) and moderate antioxidant activity, though less potent than hydroxylated analogs .

Photophysical and Biomedical Properties

Property Target Compound TMPyP TSPP THPP Derivatives
Solubility Moderate (DMSO) High (aqueous) High (aqueous) Variable (pH-dependent)
Singlet Oxygen (¹O₂) Generation Not reported High (used in PDT) Moderate Low (enhanced by Zn²⁺ insertion)
Antioxidant Activity Not reported None None IC₅₀: 10–50 μM
Cytotoxicity Not reported IC₅₀: 1–5 μM (cancer cells) Low IC₅₀: 10–20 μM

Key Findings :

  • TMPyP exhibits strong DNA intercalation and topoisomerase inhibition, with fluorescence quenching upon binding .
  • Imidazole-substituted porphyrins like the target compound are understudied in PDT but show promise in catalysis due to their metal-coordination versatility .
  • Hydroxyphenyl porphyrins (THPP) demonstrate selective cytotoxicity against cancer cells (e.g., MCF-7, HeLa) but require encapsulation (e.g., in lignin nanoparticles) to enhance bioavailability .

Biological Activity

5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin (TIPP) is a synthetic porphyrin compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, characterization, and its biological implications based on various research studies.

TIPP is characterized by its complex structure, which includes four imidazole-substituted phenyl groups attached to a central porphyrin core. The molecular formula for TIPP is C56H38N12C_{56}H_{38}N_{12}, with a molecular weight of approximately 878.98 g/mol. The compound is soluble in organic solvents and has been synthesized using various methods that involve the reaction of substituted phenyl compounds with porphyrin precursors .

Biological Activity

The biological activity of TIPP can be attributed to its ability to interact with various biological molecules and systems. Key areas of interest include:

1. Antimicrobial Activity:
Research has shown that TIPP exhibits significant antimicrobial properties. For instance, studies indicate that TIPP can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

2. Photodynamic Therapy (PDT):
TIPP has been investigated for its use in photodynamic therapy, a treatment that combines light-sensitive compounds with light exposure to produce reactive oxygen species (ROS) that can kill cancer cells. In vitro studies have demonstrated that TIPP can effectively generate singlet oxygen upon irradiation, leading to cytotoxic effects in cancer cell lines .

3. Antioxidant Properties:
The antioxidant activity of TIPP has been explored in various models. It has been shown to scavenge free radicals and protect cellular components from oxidative damage. This property is particularly relevant in the context of neuroprotection and cardiovascular health .

Case Studies

Several case studies have highlighted the efficacy of TIPP in different biological contexts:

  • Study on Antimicrobial Effects:
    A study published in ACS Applied Materials & Interfaces demonstrated that TIPP exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of conventional antibiotics, indicating its potential as a novel antimicrobial agent .
  • Photodynamic Efficacy:
    In an experimental setup involving human cervical cancer cells (HeLa), TIPP was found to induce apoptosis when activated by light exposure. The study reported a dose-dependent increase in cell death, demonstrating the compound's potential as a therapeutic agent in PDT applications .

Table 1: Summary of Biological Activities of TIPP

Activity TypeObservationsReference
AntimicrobialEffective against Gram-positive and negative bacteria
Photodynamic TherapyInduces apoptosis in cancer cells upon light activation
AntioxidantScavenges free radicals, protects cells from oxidative stress

Table 2: Synthesis Methods for TIPP

MethodDescriptionReference
Condensation ReactionInvolves the reaction of imidazole derivatives with porphyrin precursors
Metal CoordinationSynthesis through coordination with metal ions for enhanced stability

Q & A

Q. Table 1: Photocatalytic Performance of Metalated Derivatives

Metal IonDegradation Efficiency* (%)Light Source (nm)Reference
Sn(IV)85 ± 3420
Co(II)60 ± 5420
Free Base40 ± 4420

*Methylene blue degradation after 120 mins.

Q. Table 2: Antioxidant Activity Comparison

Porphyrin DerivativeIC₅₀ (µM)AssayReference
Tetrakis(4-hydroxyphenyl)50 ± 2DPPH
Tetrakis(4-imidazolylphenyl)120 ± 10DPPH
Tetrakis(4-aminophenyl)80 ± 5DPPH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin
Reactant of Route 2
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5,10,15,20-Tetrakis(4-(1H-imidazol-1-yl)phenyl)porphyrin

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